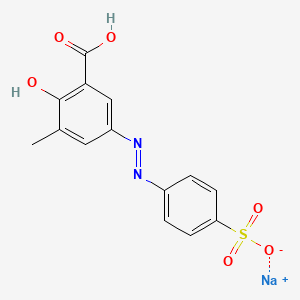
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is a heterocyclic organic compound with the molecular formula C₁₄H₁₂N₂O₆SNa and a molecular weight of 358.301710 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 3-methyl-5-hydroxybenzoic acid. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological pathways. The sulfonate group enhances its solubility and facilitates its interaction with aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
- Sodium p-((5-(3-acetamidophenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulfonate
- Disodium 4-amino-5-hydroxy-3,6-bis((4-hydroxyphenyl)azo)naphthalene-2,7-disulfonate
Uniqueness
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is unique due to its specific structural features, such as the presence of both a sulfonate and an azo group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high solubility and vibrant coloration .
Eigenschaften
CAS-Nummer |
94386-28-4 |
|---|---|
Molekularformel |
C14H11N2NaO6S |
Molekulargewicht |
358.30 g/mol |
IUPAC-Name |
sodium;4-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
NLMDKRTVJRKEPE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


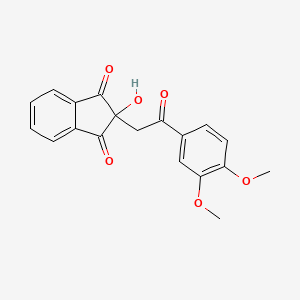

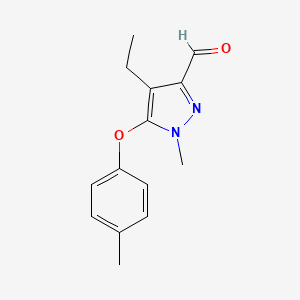


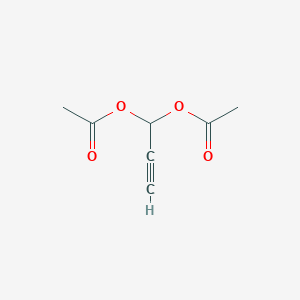

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
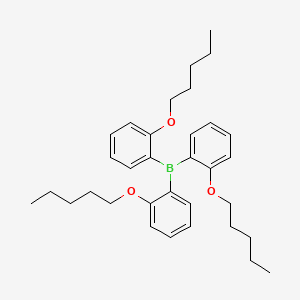
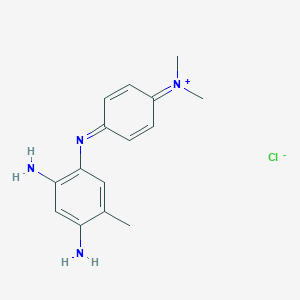
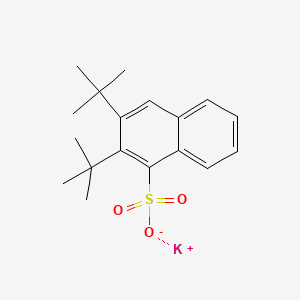
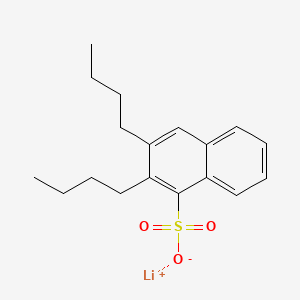
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
